
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the condensation of 1,3-diketones with hydrazines, followed by chlorination. The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly methodologies. These methods can include the use of heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions to ensure high yields and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The pathways involved may include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydro-1H-pyrazole: Shares a similar core structure but lacks the methyl and carbonyl chloride groups.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: Contains additional substituents on the pyrazole ring, leading to different chemical properties.
Uniqueness
5-Methyl-4,5-dihydro-1H-pyrazole-1-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrazole derivatives .
Propriétés
Numéro CAS |
89662-68-0 |
|---|---|
Formule moléculaire |
C5H7ClN2O |
Poids moléculaire |
146.57 g/mol |
Nom IUPAC |
3-methyl-3,4-dihydropyrazole-2-carbonyl chloride |
InChI |
InChI=1S/C5H7ClN2O/c1-4-2-3-7-8(4)5(6)9/h3-4H,2H2,1H3 |
Clé InChI |
IPMNBODEVSOIPB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=NN1C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methylidene]propanedioate](/img/structure/B13950916.png)

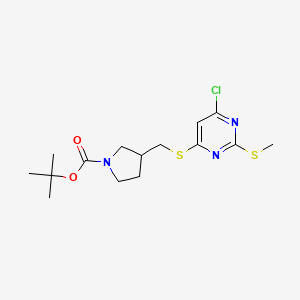
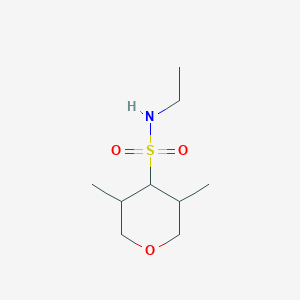
![ethyl N-[10-(ethoxycarbonylamino)decyl]carbamate](/img/structure/B13950938.png)
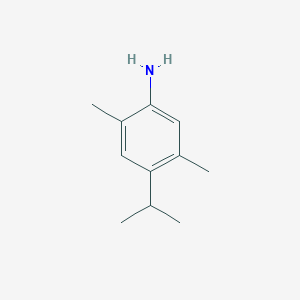
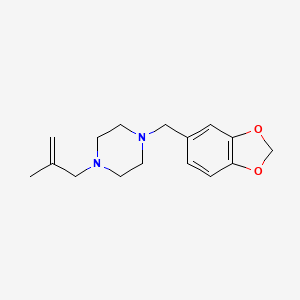

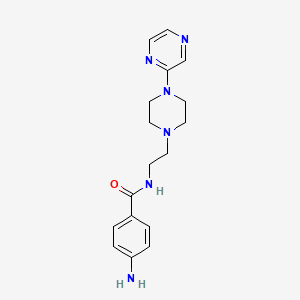
![2-[2-(2-propen-1-yl)phenyl]-1,3-Dioxolane](/img/structure/B13950954.png)
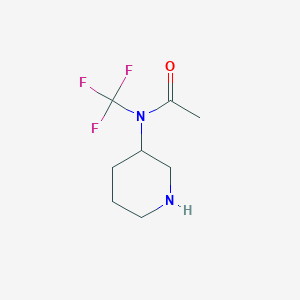
![2-(2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13950960.png)
![Octanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B13950984.png)

